An In-Depth Technical Guide to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: Synthesis, Characterization, and Physicochemical Profiling
An In-Depth Technical Guide to 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one: Synthesis, Characterization, and Physicochemical Profiling
Abstract
This technical guide provides a comprehensive scientific framework for the synthesis, characterization, and evaluation of the physicochemical properties of the novel compound, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. While this specific molecule is not extensively documented in current literature, this paper leverages established principles of 1,3,4-oxadiazole chemistry to propose a robust synthetic pathway and a detailed protocol for its analytical characterization and property profiling. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of new 1,3,4-oxadiazole derivatives as potential therapeutic agents or functional materials. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[1][2]
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[1] This structural motif is considered a "privileged scaffold" in drug discovery due to its favorable metabolic stability, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities.[3] The diverse pharmacological profiles of 1,3,4-oxadiazole derivatives stem from their capacity to interact with a multitude of biological targets.[1][4] Consequently, the synthesis of novel derivatives remains a vibrant area of research aimed at the development of new therapeutic agents.[1] This guide focuses on a specific, lesser-explored derivative, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one, providing a predictive and methodological framework for its scientific investigation.
Proposed Synthesis Pathway
The synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one can be strategically approached through a multi-step process commencing with readily available starting materials. A plausible and efficient route involves the initial formation of a hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.
Synthesis Workflow Diagram
Caption: Proposed synthetic pathway for 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one.
Detailed Experimental Protocol
Step 1: Synthesis of Acetoacetyl Hydrazide
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To a solution of ethyl acetoacetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C with continuous stirring.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and remove the solvent under reduced pressure.
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Recrystallize the resulting solid from ethanol to obtain pure acetoacetyl hydrazide.
Step 2: Synthesis of 1-acetyl-2-acetoacetyl hydrazine
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Dissolve acetoacetyl hydrazide (1 equivalent) in glacial acetic acid.
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Add acetic anhydride (1.2 equivalents) dropwise to the solution while maintaining the temperature below 10 °C.
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Stir the mixture at room temperature for 8-10 hours.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with cold water until neutral, and dry under vacuum.
Step 3: Synthesis of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
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To 1-acetyl-2-acetoacetyl hydrazine (1 equivalent), add phosphorus oxychloride (5-10 equivalents) slowly in an ice bath.
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Reflux the mixture for 3-5 hours.[5]
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After completion of the reaction (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.
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Neutralize the solution with a saturated sodium bicarbonate solution.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the target compound.
Structural Elucidation and Characterization
A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one.
Characterization Workflow Diagram
Caption: Workflow for the analytical characterization of the target compound.
Expected Analytical Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the methyl protons of the oxadiazole ring, the methylene protons adjacent to the carbonyl group, and the terminal methyl protons of the propanone moiety.
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¹³C NMR: The carbon NMR spectrum should reveal signals for the carbonyl carbon, the carbons of the oxadiazole ring, and the aliphatic carbons.[6][7]
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IR Spectroscopy: Characteristic absorption bands are anticipated for the C=O stretching of the ketone, C=N stretching of the oxadiazole ring, and C-O-C stretching of the ether linkage within the ring.[5][7]
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
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Melting Point: A sharp and defined melting point range will be indicative of high purity.[5]
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is crucial for anticipating its behavior in biological systems and for designing further experiments. These predictions are based on the chemical structure of 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one.
| Property | Predicted Value | Method of Prediction / Rationale |
| Molecular Formula | C₆H₈N₂O₂ | Based on chemical structure |
| Molecular Weight | 140.14 g/mol | Calculated from the molecular formula |
| logP (Octanol-Water Partition Coefficient) | 0.5 - 1.5 | Estimated based on the presence of both polar (oxadiazole, ketone) and nonpolar (methyl, methylene) groups. |
| pKa (Acid Dissociation Constant) | Not significantly acidic or basic | The oxadiazole ring is weakly basic, and there are no readily ionizable protons. |
| Aqueous Solubility | Moderately Soluble | The presence of heteroatoms capable of hydrogen bonding suggests some degree of water solubility. |
| Hydrogen Bond Donors | 0 | No hydrogen atoms are attached to electronegative atoms. |
| Hydrogen Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Based on the Lewis structure of the molecule. |
| Polar Surface Area (PSA) | ~60 Ų | Calculated based on the contribution of the oxadiazole and ketone moieties. |
Experimental Determination of Physicochemical Properties
The following protocols outline standard laboratory procedures for the empirical determination of the key physicochemical properties.
Protocol for logP Determination (Shake-Flask Method)
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Prepare a stock solution of the compound in n-octanol.
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Mix a known volume of the n-octanol stock solution with an equal volume of water in a separatory funnel.
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Shake the funnel vigorously for 30 minutes to allow for partitioning.
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Allow the two phases to separate completely.
-
Carefully collect both the n-octanol and aqueous layers.
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Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
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Add an excess amount of the solid compound to a known volume of water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove the undissolved solid.
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Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method (e.g., HPLC).
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The measured concentration represents the aqueous solubility.
Potential Applications and Future Directions
Given the extensive biological activities reported for 1,3,4-oxadiazole derivatives, 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one represents a promising candidate for various screening programs.[1][8]
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Antimicrobial Activity: Many 1,3,4-oxadiazole compounds have demonstrated significant antibacterial and antifungal properties.[1][2] The title compound should be evaluated against a panel of clinically relevant bacterial and fungal strains.
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Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several compounds with potent anticancer activity.[2][6] Screening against various cancer cell lines (e.g., breast, lung, colon) would be a logical next step.
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Anti-inflammatory and Analgesic Effects: These are also commonly reported activities for this class of compounds.[1] In vivo models of inflammation and pain could be employed to assess this potential.
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Material Science: Conjugated systems containing the 1,3,4-oxadiazole ring have found applications as electron-transporting materials and in the development of organic light-emitting diodes (OLEDs).[3]
Conclusion
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and physicochemical profiling of the novel compound 1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one. By leveraging the well-established chemistry of 1,3,4-oxadiazoles, this document offers detailed, actionable protocols for researchers. The proposed synthetic route is efficient and utilizes common laboratory reagents. The analytical and physicochemical characterization workflows are designed to provide a thorough understanding of the molecule's properties. The potential applications in medicinal chemistry and material science underscore the importance of investigating this and similar novel heterocyclic compounds.
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
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- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (URL: )
- Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. (URL: )
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv
- Synthesis and characterization of oxadiazole compounds derived
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (URL: )
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput
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